molecular formula C8H16N2O4 B12335976 N,N-bis(2-hydroxyethyl)butanediamide

N,N-bis(2-hydroxyethyl)butanediamide

Cat. No.: B12335976
M. Wt: 204.22 g/mol
InChI Key: OFGPMJWVPGYAJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(2-hydroxyethyl)butanediamide can be synthesized through the reaction of 2-aminoethanol with diethyl succinate or dimethyl succinate . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Aminoethanol+Diethyl succinateThis compound+Ethanol\text{2-Aminoethanol} + \text{Diethyl succinate} \rightarrow \text{this compound} + \text{Ethanol} 2-Aminoethanol+Diethyl succinate→this compound+Ethanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxyethyl)butanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide groups can be reduced to form amines.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or ethers.

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxyethyl)butanediamide is primarily based on its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyethyl groups can form hydrogen bonds with other molecules, while the amide groups can participate in electrostatic interactions with charged species. These interactions enable the compound to stabilize proteins, enzymes, and other biomolecules, making it useful in various biochemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(2-hydroxyethyl)butanediamide is unique due to its specific combination of hydroxyethyl and butanediamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific hydrogen bonding and electrostatic interaction capabilities .

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

N',N'-bis(2-hydroxyethyl)butanediamide

InChI

InChI=1S/C8H16N2O4/c9-7(13)1-2-8(14)10(3-5-11)4-6-12/h11-12H,1-6H2,(H2,9,13)

InChI Key

OFGPMJWVPGYAJN-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)N(CCO)CCO)C(=O)N

Origin of Product

United States

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